molecular formula C15H14F2N2O3S B2778106 2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1385331-71-4

2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B2778106
CAS No.: 1385331-71-4
M. Wt: 340.34
InChI Key: SAKPVRRVOCAFQQ-UHFFFAOYSA-N
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Description

2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide, often involves the use of selective fluorination techniques. . The reaction typically involves the use of a base to facilitate the fluorination process.

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but fewer functional groups.

    3-Fluoro-4-methylsulfonylphenyl derivatives: Compounds with similar substituents on the aromatic ring, offering comparable chemical properties.

Uniqueness

2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide is unique due to the combination of fluorine atoms and the methylsulfonylphenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorine atom that enhances its chemical stability and reactivity.

The compound's IUPAC name is this compound, with a molecular formula of C15H14F2N2O3S. It has a molecular weight of approximately 358.2 g/mol. The presence of fluorine atoms contributes to its binding affinity to biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The fluorine atoms enhance binding affinity, which can lead to increased biological activity. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

Recent studies have investigated the enzyme inhibition properties of this compound. For instance, it has shown potential as a VEGFR2 inhibitor, which is significant in cancer therapy due to the role of VEGFR2 in tumor angiogenesis .

Table 1: Summary of In Vitro Biological Activities

Activity TypeTarget Enzyme/ReceptorEffect ObservedReference
Enzyme InhibitionVEGFR2Significant inhibition
Antitumor ActivityVariousPotential cytotoxic effects
Binding AffinityReceptorsEnhanced due to fluorination

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been employed to assess the pharmacokinetics and efficacy against tumors. One study indicated that this compound exhibits promising antitumor effects when administered in appropriate dosages, suggesting its potential for further development as an anticancer agent.

Case Studies

A notable case study involved the use of this compound in combination with other therapeutic agents to evaluate synergistic effects on tumor growth inhibition. The results indicated that co-administration led to enhanced efficacy compared to monotherapy, highlighting the importance of combination therapies in cancer treatment.

Properties

IUPAC Name

2-fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-9(19-15(20)11-5-6-18-14(17)8-11)10-3-4-13(12(16)7-10)23(2,21)22/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKPVRRVOCAFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)S(=O)(=O)C)F)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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